Cas no 1804924-47-7 (Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate)

Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate
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- インチ: 1S/C11H9ClF5NO3/c1-20-7(19)3-5-2-6(4-12)8(9(13)14)18-10(5)21-11(15,16)17/h2,9H,3-4H2,1H3
- InChIKey: ZIPYJUKMWBRWQB-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=NC(=C(CC(=O)OC)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 48.4
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078255-1g |
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate |
1804924-47-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 関連文献
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetateに関する追加情報
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1804924-47-7): A Comprehensive Overview
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate, identified by its CAS number 1804924-47-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, presents a unique blend of functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of a chloromethyl group, combined with difluoromethyl and trifluoromethoxy substituents on a pyridine core, endows it with distinct chemical properties that are highly conducive to further functionalization and derivatization.
The significance of this compound in modern medicinal chemistry cannot be overstated. Its structural motifs are frequently employed in the synthesis of bioactive molecules, particularly those targeting complex biological pathways. Recent advancements in drug discovery have highlighted the utility of fluorinated pyridines as key structural elements in small-molecule inhibitors. The electron-withdrawing nature of the difluoromethyl and trifluoromethoxy groups enhances the lipophilicity and metabolic stability of drug candidates, which are critical factors in their pharmacokinetic profiles. Moreover, the chloromethyl group serves as a versatile handle for further chemical transformations, allowing for the facile introduction of additional functionalities such as amides, ureas, or thiols, thereby expanding the synthetic toolkit for medicinal chemists.
In the context of contemporary research, Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate has been leveraged in several high-profile studies aimed at addressing unmet medical needs. For instance, its derivatives have been explored as potential inhibitors of enzymes involved in inflammatory and infectious diseases. The pyridine scaffold is particularly well-suited for modulating protein-protein interactions, making it an attractive scaffold for designing molecules that can disrupt pathogenic pathways. Notably, fluorinated pyridines have demonstrated remarkable efficacy in preclinical models due to their ability to enhance binding affinity and selectivity.
The synthesis of this compound exemplifies the cutting-edge techniques employed in organic chemistry today. Multi-step synthetic routes often involve palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures with high precision. The introduction of fluorine atoms, a common practice in modern drug design, requires specialized methodologies to ensure regioselectivity and yield optimization. Researchers have developed innovative approaches to incorporate fluorinated groups at specific positions on the pyridine ring, leveraging transition-metal catalysis to achieve these transformations under mild conditions. Such advancements not only streamline the synthesis but also improve scalability for industrial applications.
The pharmacological potential of Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate and its derivatives has been extensively studied in academic and industrial settings. Computational modeling and experimental validation have been instrumental in elucidating its interaction with biological targets. The combination of computational chemistry techniques such as molecular docking and quantum mechanical calculations has provided insights into how structural modifications influence binding affinity and pharmacological activity. These studies underscore the importance of integrating computational methods with traditional wet-lab approaches to accelerate drug discovery processes.
In conclusion, Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1804924-47-7) represents a cornerstone compound in contemporary pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly pivotal role in shaping the future of medicine. The ongoing exploration of its derivatives promises to yield novel treatments that address some of the most pressing health challenges faced by humanity today.
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